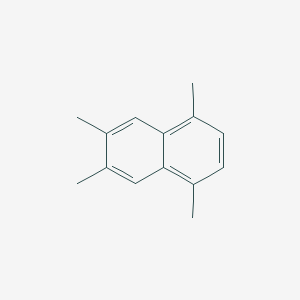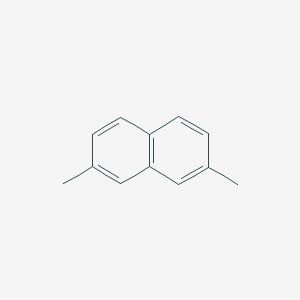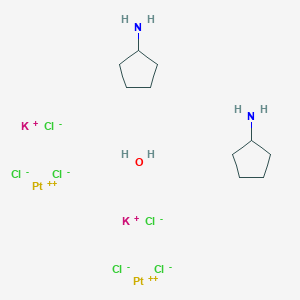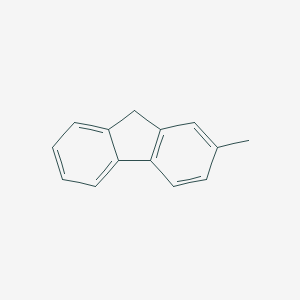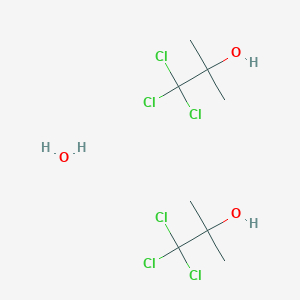
Chlorobutanol
Overview
Description
Synthesis Analysis
Chlorobutanol synthesis involves condensing chloroform and acetone with potassium hydroxide as a catalyst. The process yields this compound at different efficiencies, depending on the reaction conditions, such as temperature and the mole ratio of the reactants. For instance, a study reported a synthesis method yielding a 66.5% theoretical amount when the reaction temperature was maintained between -5°C and 2°C, with a specific mole ratio of CHCl3: Me2CO: KOH (C. Ho & Tsan‐Ching Wang, 1959)^1^. Another improved synthesis method optimized the reaction conditions, achieving a yield of 71% (Manouchehr Saljoughian et al., 1983)^2^.
Molecular Structure Analysis
The molecular structure of this compound has been studied using various spectroscopic methods, including X-ray diffraction, to confirm its structure. Such studies provide insights into its crystal system and the conformation about the C-C bond, demonstrating the molecule's complexity and stability (A. D. Kumar et al., 2016)^3^.
Chemical Reactions and Properties
This compound participates in various chemical reactions, demonstrating its versatility as a chemical compound. It shows antimicrobial activity, which is evaluated against strains like Escherichia coli and Staphylococcus aureus, underlining its significant antibacterial and antifungal properties (H. Nadia et al., 2018)^4^.
Physical Properties Analysis
The physical properties of this compound, such as melting temperature and solubility, are critical for its application in pharmaceutical formulations. It typically appears as a white crystalline substance with specific solubility characteristics in water, ethanol, and glycerol, conforming to European pharmacopoeia standards (H. Nadia et al., 2018)^4^.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity and stability, are influenced by its molecular structure. Studies have explored its conformational stability and vibrational spectra to understand its interactions and reactivity further. Such analyses contribute to a deeper understanding of this compound's chemical behavior and its applications in various fields (H. Badawi, 2012)^5^.
Scientific Research Applications
Ophthalmic and Neurological Research : Chlorobutanol has been found to influence the receptor potential latent period, input resistance, and membrane potential in the eyes, particularly in studies involving the Limulus lateral eye (Wulff & Fahy, 1977, 1979). These effects are concentration and intensity-dependent (Wulff & Fahy, 1977)(Wulff & Fahy, 1979).
Mitochondrial Function and Metabolism : this compound inhibits respiratory metabolism in isolated mitochondria, particularly affecting NAD-dependent dehydrogenases (Campello et al., 1964). This suggests its potential use in studies related to mitochondrial function and metabolic processes (Campello et al., 1964).
Analgesic and Sedative Research : It's been demonstrated that this compound inhibits brain type voltage-gated sodium channels, contributing to its analgesic and sedative hypnotic properties (Kracke & Landrum, 2011). This makes it relevant in neurological and pharmacological research (Kracke & Landrum, 2011).
Endocrine and Muscle Research : this compound affects calcium mobilization and catecholamine secretion in rat adrenal gland cells, and alters muscle spindle discharge frequency (Warashina et al., 1993; Fischer, 2000). These studies highlight its significance in endocrine and muscular research (Warashina et al., 1993)(Fischer, 2000).
Toxicology and Pharmacokinetics : Research has explored this compound's role as a pharmaceutical preservative and its pharmacokinetics, including its serum levels and placental transfer in mice (Smoak & Amiss, 1997). This research is crucial for understanding its toxicological profile and application in drug formulation (Smoak & Amiss, 1997).
Antimicrobial Activity : this compound has been identified as having antibacterial activity, making it a potential preservative in cosmetics and pharmaceuticals (Jeong et al., 2022; Nadia et al., 2018). Its efficacy against various bacterial and fungal strains underscores its importance in antimicrobial research (Jeong et al., 2022)(Nadia et al., 2018).
Potential Neurotoxicity : A study on intra-arterial papaverine preserved with this compound indicated possible neurotoxicity and permanent toxic effects to the human brain (Smith et al., 2004). This research is significant for understanding the potential risks associated with this compound in certain medical treatments (Smith et al., 2004).
Embryotoxic Effects : this compound exposure in cultured mouse embryos has been linked to malformations and growth retardation, highlighting its potential embryotoxic effects (Smoak, 1993). This research is crucial for evaluating the safety of this compound in pregnant women and developing fetuses (Smoak, 1993).
Mechanism of Action
Target of Action
The primary target of Chlorobutanol Hemihydrate is the central nervous system (CNS) . It acts as a sedative and has local anesthetic properties .
Mode of Action
This compound Hemihydrate interacts with its targets by depressing the sensory cortex , decreasing motor activity , and producing drowsiness, sedation, and hypnosis . It also decreases the conduction velocity and induces conduction failure and automaticity within isolated ventricular muscle strips .
Biochemical Pathways
This compound Hemihydrate affects the GABAergic neurotransmission pathway . It enhances the effect of the neurotransmitter GABA on GABA receptors, leading to increased chloride influx into the neuron, hyperpolarization, and decreased neuron excitability .
Pharmacokinetics
Given its lipophilic nature, it is likely to be well-absorbed following oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound Hemihydrate’s action include reduced neuronal excitability , sedation , hypnosis , and anesthesia . It also impacts myocardial cells by acting on the cell membrane and reduces isometric tension produced by the heart .
Action Environment
Environmental factors such as pH , temperature , and ionic strength can influence the action, efficacy, and stability of this compound Hemihydrate. For instance, it is stable under normal storage conditions but may degrade under extreme conditions .
Safety and Hazards
Future Directions
Chlorobutanol is used as a preservative in cosmetics and has antibacterial activity . A study investigated the single- and repeated-dose 28-day oral toxicity of a this compound solvent in Sprague Dawley (SD) rats . The study suggested that the approximate lethal dose (ALD) of this compound was over 250 mg/kg b.w./day in the single-dose study, and the no adverse effect level (NOAEL) for this compound was over 50 and 12.5 mg/kg b.w./day for female and male rats in the repeated-dose toxicity study .
properties
IUPAC Name |
1,1,1-trichloro-2-methylpropan-2-ol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H7Cl3O.H2O/c2*1-3(2,8)4(5,6)7;/h2*8H,1-2H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWLCXJYIMRJIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(Cl)(Cl)Cl)O.CC(C)(C(Cl)(Cl)Cl)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022235 | |
| Record name | 1,1,1-Trichloro-2-methyl-2-propanol (hydrate) (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Sigma-Aldrich MSDS] | |
| Record name | Chlorobutanol hemihydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19155 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
6001-64-5 | |
| Record name | Chlorobutanol hemihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006001645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1-Trichloro-2-methyl-2-propanol (hydrate) (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propanol, 1,1,1-trichloro-2-methyl-, hydrate (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.668 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROBUTANOL HEMIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X4P6271OX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



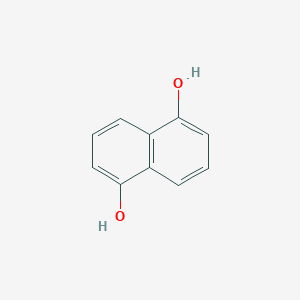
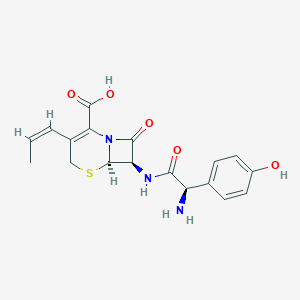


![Furo[3,2-c]pyridine-2-carbonitrile](/img/structure/B47179.png)

